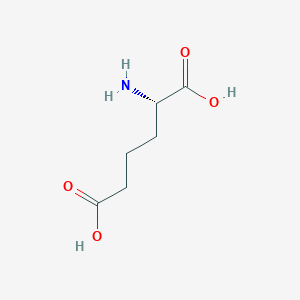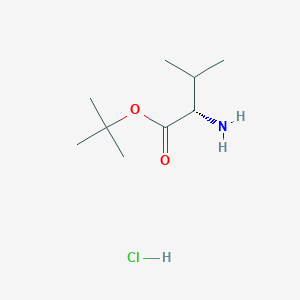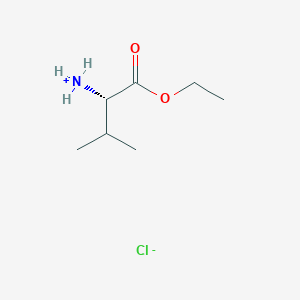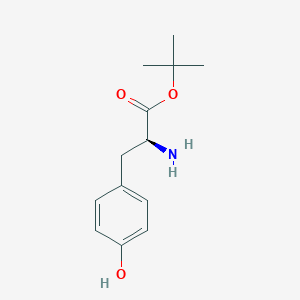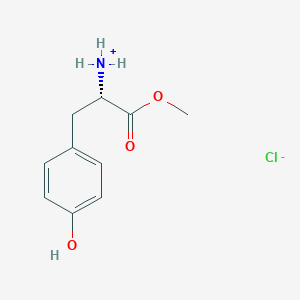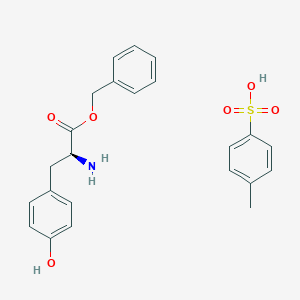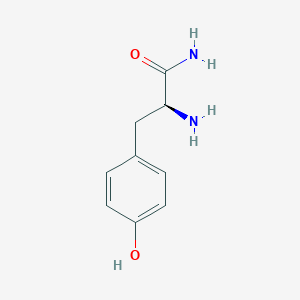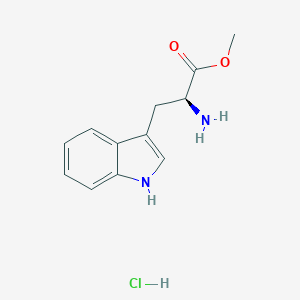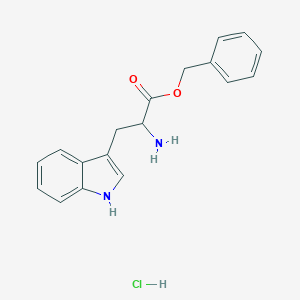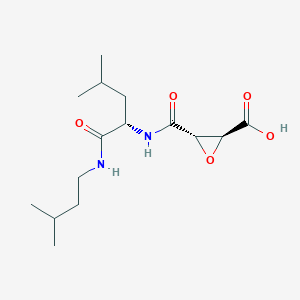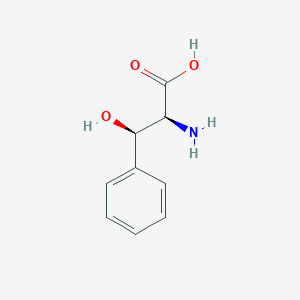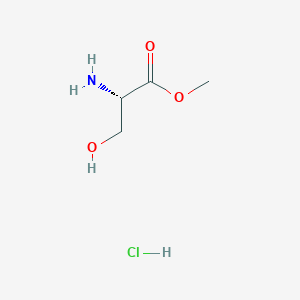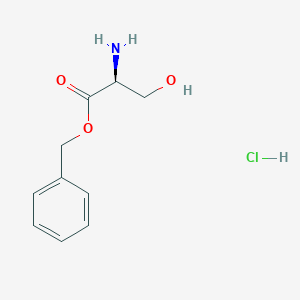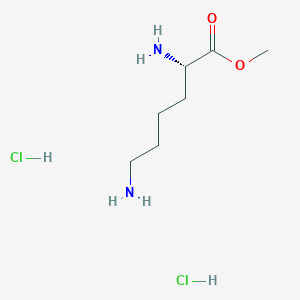
L-リシンメチルエステル二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Lysine methyl ester dihydrochloride is an organic compound with the chemical formula C7H18Cl2N2O2. It is a white crystalline solid that is highly soluble in water but has limited solubility in organic solvents. This compound is a methyl ester derivative of L-lysine, an essential amino acid. L-Lysine methyl ester dihydrochloride is commonly used in chemical research and various industrial applications due to its unique properties.
科学的研究の応用
L-Lysine methyl ester dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of peptides and other organic compounds.
Biology: The compound is used in studies involving amino acid metabolism and enzyme catalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: L-Lysine methyl ester dihydrochloride is used in the production of cationic surfactants and hydrogels.
作用機序
Target of Action
L-Lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-Lysine
Mode of Action
It’s known that l-lysine, the parent compound, plays a crucial role in protein synthesis, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis . As a methyl ester derivative, L-Lysine methyl ester dihydrochloride might interact with its targets in a similar manner, with the added influence of the methyl ester group.
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability
Result of Action
It is used in the production of lysine methyl ester-based cationic surfactants and hydrogels , suggesting that it may have applications in the creation of these materials.
Action Environment
L-Lysine methyl ester dihydrochloride is a hygroscopic compound , meaning it absorbs moisture from the environment. This property may influence its stability and efficacy. It is recommended to store this compound under inert atmosphere and at a temperature below -20°C to maintain its stability.
生化学分析
Biochemical Properties
It is known to be used in the production of lysine methyl ester based cationic surfactants and hydrogels
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
L-Lysine methyl ester dihydrochloride can be synthesized through the esterification of L-lysine with methanol, followed by the reaction with hydrochloric acid. The process involves the following steps:
Esterification: L-lysine is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl L-lysinate.
Hydrochlorination: The resulting methyl L-lysinate is then treated with hydrochloric acid to produce methyl L-lysinate dihydrochloride.
Industrial Production Methods
In industrial settings, the production of methyl L-lysinate dihydrochloride involves large-scale esterification and hydrochlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through crystallization and filtration.
化学反応の分析
Types of Reactions
L-Lysine methyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of methyl L-lysinate.
Reduction: Amine derivatives of methyl L-lysinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
L-Lysine methyl ester dihydrochloride can be compared with other similar compounds such as:
L-lysine methyl ester hydrochloride: Similar in structure but differs in the number of hydrochloride groups.
L-lysine ethyl ester dihydrochloride: An ethyl ester derivative with similar properties but different reactivity.
L-lysine benzyl ester dihydrochloride: A benzyl ester derivative with distinct chemical behavior.
Uniqueness
L-Lysine methyl ester dihydrochloride is unique due to its high solubility in water and its ability to form stable crystalline structures. Its methyl ester group provides specific reactivity that is useful in various chemical and biological applications.
特性
CAS番号 |
26348-70-9 |
|---|---|
分子式 |
C7H17ClN2O2 |
分子量 |
196.67 g/mol |
IUPAC名 |
methyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |
InChIキー |
FORVAIDSGSLRPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCCCN)N.Cl.Cl |
異性体SMILES |
COC(=O)[C@H](CCCC[NH3+])[NH3+].[Cl-].[Cl-] |
正規SMILES |
COC(=O)C(CCCCN)N.Cl |
Key on ui other cas no. |
26348-70-9 34015-48-0 |
ピクトグラム |
Irritant |
同義語 |
26348-70-9; L-Lysinemethylesterdihydrochloride; MethylL-lysinatedihydrochloride; H-Lys-OMe.2HCl; (S)-methyl2,6-diaminohexanoatedihydrochloride; L-Lysinemethylester2HCl; methyl(2S)-2,6-diaminohexanoatedihydrochloride; MethylL-lysinateHCl; H-Lys-OMe; C7H18Cl2N2O2; PubChem18979; AC1L3LKK; AC1Q3B1E; KSC491O3J; SCHEMBL1041225; CTK3J1734; MolPort-003-983-051; SXZCBVCQHOJXDR-ILKKLZGPSA-N; BB_NC-0526; EINECS247-625-7; ANW-25976; AR-1J5864; MFCD00039067; AKOS015845242; AKOS015894548 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can L-Lysine methyl ester dihydrochloride be used in the synthesis of more complex molecules?
A1: Yes, L-Lysine methyl ester dihydrochloride can act as a building block in chemical synthesis. Research demonstrates its use in creating Nα, Nγ- lysine linked 5′, 5′(or 3′, 3′)-dinucleotides. [] This involves reacting O-nucleosid-5′-yl (or 3′-yl) O-alkyl H-phosphonate diesters with L-lysine methyl ester dihydrochloride in the presence of Et3N and CCl4. [] This method achieved excellent yields of the desired dinucleotides. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


